molecular formula C11H12BrNO B582022 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 887235-00-9

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B582022
CAS No.: 887235-00-9
M. Wt: 254.127
InChI Key: UZVCTORVMMDVAN-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is an organic compound that features a bromine atom attached to a benzaldehyde ring, which is further substituted with a pyrrolidine ring

Mechanism of Action

Target of Action

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde primarily targets specific proteins and enzymes within cells. The pyrrolidine ring is known for its ability to interact with various biological targets, often influencing receptor activity or enzyme function

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites on proteins. This binding can lead to conformational changes in the protein structure, altering their activity. For instance, if the target is an enzyme, the binding of this compound might inhibit or enhance its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can influence pathways related to neurotransmission, cell signaling, and metabolic processes. The downstream effects might include altered levels of neurotransmitters, changes in cellular metabolism, or modified signal transduction pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely to be absorbed through passive diffusion due to its small molecular size and lipophilicity. It may distribute widely in the body, crossing cell membranes easily. Metabolism could involve hepatic enzymes, leading to the formation of metabolites that are eventually excreted via the kidneys .

Result of Action

At the molecular level, the action of this compound can result in the inhibition or activation of its target proteins. This can lead to various cellular effects such as changes in gene expression, altered cellular metabolism, or modified cell signaling pathways. These molecular and cellular changes can have broader physiological effects depending on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels might affect the compound’s stability or its ability to bind to targets. Similarly, high temperatures could lead to degradation, while the presence of other chemicals might result in competitive binding or interactions that modify its activity .

If you have any more specific questions or need further details, feel free to ask!

: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 2-(pyrrolidin-1-yl)benzaldehyde, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzaldehyde ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed Suzuki coupling using a boronic acid derivative in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 4-Bromo-2-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 4-Bromo-2-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-Bromo-2-(piperidin-1-yl)benzaldehyde: Contains a piperidine ring instead of a pyrrolidine ring.

    4-Bromo-2-(pyrrolidin-1-yl)acetophenone: Similar structure but with an acetophenone group instead of a benzaldehyde group.

Uniqueness

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCTORVMMDVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655674
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887235-00-9
Record name 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887235-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20 mL screwtop vial was charged with 4-bromo-2-fluorobenzaldehyde (200 mg, 0.985 mmol), piperadine (116 μL, 1.19 mmol), and DMA (1 mL). The reaction was heated to 120° C. for 3 h. The reaction was diluted in EtOAc and extracted with brine (3×). The organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed on a silica gel column (0% to 20% EtOAc in hexanes) and yielded 4-bromo-2-(pyrrolidin-1-yl)benzaldehyde (242 g, 92%). 1H NMR 400 MHz (CDCl3) δ 10.21 (s, 1H), 7.66 (dd, J=8.3, 2.4 Hz, 1H), 7.31-7.17 (m, 2H), 4 (m, 4H), 1.78 (m, 4H), 1.71-1.60 (m, 2H). LCMS (ESI, m/z): 268 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
116 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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